molecular formula C4H5N2NaO2S B13218684 Sodium 1-methyl-1H-pyrazole-5-sulfinate

Sodium 1-methyl-1H-pyrazole-5-sulfinate

Cat. No.: B13218684
M. Wt: 168.15 g/mol
InChI Key: PLBGCFNWGZRUFF-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-1H-pyrazole-5-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, transition metal catalysts, and photoredox catalysts . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and sulfones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Biological Activity

Sodium 1-methyl-1H-pyrazole-5-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its sulfinyl group significantly enhances its reactivity and biological activity compared to other compounds in the same class. The molecular formula is C4H6N2NaO2S, indicating the presence of sodium, which contributes to its solubility in aqueous environments.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antiparasitic Effects : Compounds with similar structures have shown potential against parasitic infections by targeting specific biochemical pathways in organisms .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating conditions associated with inflammation .

Antiparasitic Activity

A study highlighted the synthesis of 1-methyl-1H-pyrazole derivatives that demonstrated potent activity against the parasitic nematode Haemonchus contortus, with minimal cytotoxicity observed in mammalian cell lines. The selectivity index was favorable, indicating a promising therapeutic window for these compounds .

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antimicrobial activity. For instance, compounds derived from this structure were tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

Anti-inflammatory Studies

In a series of experiments, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could be developed as a novel anti-inflammatory agent .

Data Summary Table

Biological ActivityCompound DerivativeEffectivenessReference
Antiparasitic1-Methyl-1H-pyrazole derivativesHigh selectivity
AntimicrobialThis compoundEffective against E. coli and S. aureus
Anti-inflammatoryPyrazole derivativesUp to 85% TNF-α inhibition

Properties

Molecular Formula

C4H5N2NaO2S

Molecular Weight

168.15 g/mol

IUPAC Name

sodium;2-methylpyrazole-3-sulfinate

InChI

InChI=1S/C4H6N2O2S.Na/c1-6-4(9(7)8)2-3-5-6;/h2-3H,1H3,(H,7,8);/q;+1/p-1

InChI Key

PLBGCFNWGZRUFF-UHFFFAOYSA-M

Canonical SMILES

CN1C(=CC=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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